molecular formula C24H28FNO4 B2858889 (E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one CAS No. 1798289-61-8

(E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B2858889
CAS No.: 1798289-61-8
M. Wt: 413.489
InChI Key: CBLQFIFLKDXURO-KPKJPENVSA-N
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Description

(E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a synthetic organic compound that features a fluorophenyl group, an azepane ring, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diamine or an amino alcohol.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated aromatic compound.

    Formation of the Prop-2-en-1-one Moiety: The prop-2-en-1-one moiety can be formed through an aldol condensation reaction between an aldehyde and a ketone.

    Coupling of the Azepane and Prop-2-en-1-one Moieties: The final step involves coupling the azepane ring with the prop-2-en-1-one moiety through a suitable linker, such as an amide or an ester bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.

    Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions are used for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

(E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Pharmacology: Research focuses on its interactions with biological targets, such as receptors and enzymes, to understand its pharmacokinetics and pharmacodynamics.

    Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biology: Studies investigate its effects on cellular processes and its potential as a tool for studying biological pathways.

Mechanism of Action

The mechanism of action of (E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may bind to a receptor and alter its signaling pathway, resulting in changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(3-(4-chlorophenyl)azepan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
  • (E)-1-(3-(4-bromophenyl)azepan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
  • (E)-1-(3-(4-methylphenyl)azepan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Uniqueness

(E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its analogs with different substituents.

Properties

IUPAC Name

(E)-1-[3-(4-fluorophenyl)azepan-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28FNO4/c1-28-21-14-17(15-22(29-2)24(21)30-3)7-12-23(27)26-13-5-4-6-19(16-26)18-8-10-20(25)11-9-18/h7-12,14-15,19H,4-6,13,16H2,1-3H3/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLQFIFLKDXURO-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCCCC(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCCCC(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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